Boiling Point Differentiation
The predicted boiling point of (2,5-Dibromo-3-nitrophenyl)methanol is 375.2±37.0 °C, which differs from the predicted boiling points of its positional isomers. Specifically, the 2,3-dibromo-5-nitro isomer exhibits a predicted boiling point of 414.1±40.0 °C, while the 3,4-dibromo-5-nitro isomer shows 388.4±37.0 °C, and the 2,6-dibromo-3-nitro isomer demonstrates 374.0±37.0 °C at 760 mmHg [1][2][3].
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 375.2±37.0 °C |
| Comparator Or Baseline | (2,3-Dibromo-5-nitrophenyl)methanol: 414.1±40.0 °C; (3,4-Dibromo-5-nitrophenyl)methanol: 388.4±37.0 °C; (2,6-Dibromo-3-nitrophenyl)methanol: 374.0±37.0 °C |
| Quantified Difference | ΔT range: -38.9 °C to +1.2 °C versus positional isomers |
| Conditions | Predicted values from computational physicochemical models |
Why This Matters
Boiling point differences enable chromatographic separation and confirm structural identity during GC-MS purity verification in pharmaceutical impurity analysis.
- [1] ChemDict. (n.d.). (2,3-Dibromo-5-nitrophenyl)methanol (CAS 2092623-72-6). ChemDict Database. View Source
- [2] ChemDBS. (n.d.). (3,4-Dibromo-5-nitrophenyl)methanol (CAS 2386098-53-7). ChemDBS Database. View Source
- [3] ChemSrc. (2024). (2,6-Dibromo-3-nitrophenyl)methanol (CAS 2090835-07-5). ChemSrc Database. View Source
